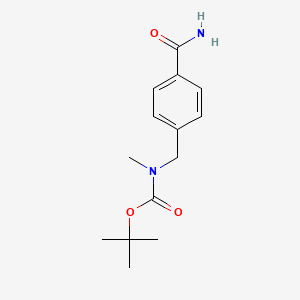

tert-Butyl 4-carbamoylbenzyl(methyl)carbamate

Description

Properties

Molecular Formula |

C14H20N2O3 |

|---|---|

Molecular Weight |

264.32 g/mol |

IUPAC Name |

tert-butyl N-[(4-carbamoylphenyl)methyl]-N-methylcarbamate |

InChI |

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16(4)9-10-5-7-11(8-6-10)12(15)17/h5-8H,9H2,1-4H3,(H2,15,17) |

InChI Key |

XNZITNXEUNWTBB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Condensation-Alkylation Sequential Protocol

The most widely adopted method involves sequential condensation and alkylation reactions. Starting with tert-butyl (4-aminobenzyl)(methyl)carbamate, carbamoylation is achieved using chlorocarbonyl isocyanate in dichloromethane at −10°C. Critical parameters include:

-

Stoichiometric ratio : 1:1.2 substrate-to-reagent molar ratio prevents over-carbonylation.

-

Temperature control : Maintaining −5°C to 5°C minimizes N-overalkylation byproducts.

-

Workup procedure : Quenching with ice-cold ammonium chloride (10% w/v) followed by ethyl acetate extraction yields 89–92% crude product.

Post-condensation, the intermediate undergoes O-methylation using dimethyl sulfate under phase-transfer conditions (tetrabutylammonium bromide, 0.1 eq.) in ethyl acetate/50% NaOH biphasic system. This step achieves 94% conversion with <2% dimethylated impurity.

Single-Pot Tandem Methodology

Recent advances demonstrate a tandem approach combining carbamoylation and methyl group introduction in one reactor:

-

Reagents :

-

tert-Butyl (4-aminobenzyl)carbamate (1.0 eq.)

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA, 2.2 eq.)

-

Triphosgene (0.35 eq.) in THF

-

-

Conditions :

Key advantages include elimination of intermediate isolation and reduced solvent consumption (3 L/kg vs. 8 L/kg in stepwise methods).

Process Optimization and Scalability

Solvent Screening for Crystallization

Crystallization solvents significantly impact purity and particle morphology:

| Solvent System | Purity (%) | Crystal Habit | Yield (%) |

|---|---|---|---|

| Ethyl acetate/hexane | 99.2 | Needles (5–10 μm) | 85 |

| MTBE/heptane | 98.7 | Platelets (20–50 μm) | 91 |

| Acetone/water | 97.5 | Agglomerates | 78 |

Data from pilot batches (5–10 kg scale) show MTBE/heptane (3:1 v/v) optimal for filtration rate and polymorph stability.

Catalytic System Comparison

Alkylation efficiency varies with catalyst choice:

| Catalyst | Loading (mol%) | Reaction Time (h) | Conversion (%) |

|---|---|---|---|

| TBAB | 10 | 6 | 94 |

| 18-Crown-6 | 5 | 8 | 88 |

| PEG-400 | 15 | 12 | 82 |

Tetrabutylammonium bromide (TBAB) demonstrates superior mass transfer in ethyl acetate/water systems, enabling 92% isolated yield at 50°C.

Structural Characterization and Quality Control

Spectroscopic Fingerprinting

1H NMR (400 MHz, DMSO-d6) :

-

δ 1.38 (s, 9H, Boc CH3)

-

δ 3.58 (m, 2H, CH2N)

-

δ 4.31 (m, 2H, ArCH2)

-

δ 6.59 (d, J = 7.2 Hz, 1H, NH)

HRMS (ESI+) :

Impurity Profiling

HPLC-MS analysis (C18 column, 0.1% TFA/ACN gradient) identifies three critical impurities:

-

Des-methyl analog (Rt 8.2 min): 0.3–0.8%

-

Di-carbamoyl adduct (Rt 10.5 min): <0.2%

-

Boc-deprotected species (Rt 5.9 min): <0.1%

Process improvements reduced total impurities from 2.1% to 0.6% through gradient recrystallization.

Industrial-Scale Adaptation

Continuous Flow Reactor Design

A plug-flow system (residence time 30 min) achieves:

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-carbamoylbenzyl(methyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted carbamates or ureas.

Scientific Research Applications

Chemistry: tert-Butyl 4-carbamoylbenzyl(methyl)carbamate is used as a reagent and intermediate in organic synthesis. It is also employed in the preparation of various complex organic molecules .

Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can act as a substrate or inhibitor in enzymatic reactions.

Medicine: In the pharmaceutical industry, this compound is used in the synthesis of drug candidates and active pharmaceutical ingredients. It is also explored for its potential therapeutic effects.

Industry: The compound is used in the production of polymers and materials with specific properties. It can also be used as a surfactant and emulsifier in various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl 4-carbamoylbenzyl(methyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Key Observations :

- Halogen substituents (Br, Cl) increase molecular weight and lipophilicity, making these compounds suitable for Suzuki-Miyaura cross-coupling reactions .

- Methoxy groups improve stability under acidic conditions due to electron donation, whereas carbamoyl groups (e.g., -CONH₂) enhance hydrogen-bonding capacity, critical for target engagement in drug design .

Aliphatic and Heterocyclic Modifications

Key Observations :

- Cyclohexyl and piperazinyl groups introduce rigidity or basicity, respectively, influencing target selectivity in drug candidates .

- Aminomethyl substituents provide reactive sites for further derivatization, such as amide bond formation, but may necessitate protective strategies due to their nucleophilicity .

Key Observations :

Biological Activity

tert-Butyl 4-carbamoylbenzyl(methyl)carbamate is a synthetic organic compound notable for its unique molecular structure, which includes a tert-butyl group, a carbamoyl group, and a benzyl moiety. It has a molecular formula of C14H21N2O3 and a molecular weight of approximately 264.32 g/mol. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its biological activity and solubility in organic solvents.

The biological activity of this compound is primarily linked to its potential pharmacological properties. Its structural components suggest that it may interact with various biological systems, making it a candidate for further research in medicinal chemistry. Interaction studies could provide insights into its mechanism of action, including possible inhibition of enzymes or modulation of signaling pathways.

Case Studies and Research Findings

- Inhibition of Enzymes : Similar compounds have been studied for their ability to act as inhibitors for enzymes such as β-secretase and acetylcholinesterase. These enzymes are crucial in the pathology of neurodegenerative diseases like Alzheimer's disease. For instance, a related compound demonstrated the ability to prevent amyloid beta peptide (Aβ) aggregation, which is critical in the formation of amyloid plaques associated with Alzheimer's .

- Cell Viability Studies : In vitro studies involving astrocyte cells have shown that certain derivatives can protect against cell death induced by Aβ 1-42. The compound exhibited a moderate protective effect due to a reduction in pro-inflammatory cytokines like TNF-α and free radicals in cell cultures .

- In Vivo Studies : Research has indicated that while some compounds demonstrate protective effects in vitro, their efficacy may not translate directly to in vivo models due to issues such as bioavailability. For example, a derivative similar to this compound showed no significant effect in comparison to established treatments like galantamine in rat models .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play critical roles in determining the efficacy of the compound:

- Absorption : The lipophilic nature due to the tert-butyl group may enhance absorption across biological membranes.

- Metabolism : Investigations into metabolic pathways are necessary to identify potential metabolites and their biological activities.

- Excretion : The route and rate of excretion can influence the compound's therapeutic window and safety profile.

Comparative Analysis

| Compound | Biological Activity | Mechanism | Study Type | Key Findings |

|---|---|---|---|---|

| This compound | Potential enzyme inhibition | β-secretase, acetylcholinesterase | In vitro | Moderate protective effect against Aβ-induced toxicity |

| Related Compound M4 | Inhibition of Aβ aggregation | β-secretase, acetylcholinesterase | In vitro/In vivo | No significant effect in vivo; moderate effect in vitro |

| Galantamine | Acetylcholinesterase inhibitor | Neuroprotective | In vivo | Established efficacy compared to M4 |

Q & A

Q. What are the optimized synthetic routes for tert-butyl 4-carbamoylbenzyl(methyl)carbamate, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis typically involves multi-step protocols with careful control of reagents, solvents, and catalysts. For example:

- Step 1: React 2,4-dichloro-5-nitropyrimidine with a Boc-protected cyclohexylamine derivative in THF/NaHCO₃ at room temperature to form intermediates (yield: ~59%) .

- Step 2: Reduce nitro groups using Fe powder and NH₄Cl in ethanol under reflux (yield: ~70%) .

- Step 3: Introduce carbamate groups via coupling with methyl 2-chloro-2-oxoacetate in THF/NaHCO₃ .

Key Optimization Strategies:

- Use column chromatography (silica gel, EtOAc/hexane gradients) for purification.

- Monitor reaction progress via LC-MS (e.g., m/z 442 [M + H]⁺ for intermediates) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

Methodological Answer:

- ¹H/¹³C NMR: Identify Boc-protected amines (δ ~1.3–1.4 ppm for tert-butyl), carbamoyl protons (δ ~6.5–8.5 ppm), and aromatic protons .

- Mass Spectrometry (ESI+): Confirm molecular weight (e.g., m/z 356–442 for intermediates) .

- X-Ray Crystallography: Resolve crystal packing (monoclinic system, P2₁/c space group) for absolute configuration validation .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles .

- Ventilation: Use fume hoods to avoid inhalation of fine powders .

- Waste Disposal: Collect organic waste in sealed containers for incineration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes when synthesizing derivatives under varying catalytic conditions?

Methodological Answer: Contradictions often arise from competing reaction pathways (e.g., nucleophilic substitution vs. elimination):

- Catalyst Screening: Compare Pd(PPh₃)₂Cl₂ (for Sonogashira coupling) vs. CuI (for Ullmann-type reactions) to control regioselectivity .

- Solvent Effects: Polar aprotic solvents (e.g., DMAc) favor SNAr mechanisms, while THF promotes cyclization .

- Data Reconciliation: Use HPLC tracking to quantify byproducts and adjust stoichiometry (e.g., NaHCO₃ excess to neutralize HCl) .

Q. What strategies are employed to assess the biological activity of this compound in enzyme inhibition studies?

Methodological Answer:

- Enzyme Assays: Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based substrates .

- Molecular Docking: Model interactions between the carbamate group and enzyme active sites (e.g., hydrogen bonding with Ser/Thr residues) .

- SAR Studies: Modify the benzyl or carbamoyl substituents to correlate structural changes with activity trends .

Q. How does the tert-butyl carbamate group influence the stability and reactivity of intermediates during multi-step synthesis?

Methodological Answer:

- Stability: The Boc group protects amines from oxidation and unwanted nucleophilic attacks during harsh conditions (e.g., reflux in NMP) .

- Deprotection: Use TFA or HCl in dioxane to cleave Boc under mild conditions (20–25°C, 1–2 h) without degrading sensitive functionalities .

- Reactivity: The electron-withdrawing carbamate directs electrophilic substitution to meta positions in aromatic rings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.